Introduction: Situating N-Pentylhydroxylamine in Modern Chemistry
Introduction: Situating N-Pentylhydroxylamine in Modern Chemistry
An In-depth Technical Guide to N-Pentylhydroxylamine: Structure, Properties, and Synthetic Utility
N-Pentylhydroxylamine (C₅H₁₃NO) is a member of the N-alkylhydroxylamine class of organic compounds, characterized by a hydroxyl group and an alkyl group attached to a central nitrogen atom. While seemingly simple, this arrangement of atoms imparts a unique reactivity profile that makes it a valuable and versatile intermediate in synthetic chemistry. Its utility is particularly pronounced in the construction of complex nitrogen-containing molecules, which form the backbone of countless pharmaceuticals, agrochemicals, and advanced materials.[1][2]
A critical point of clarification is the distinction between N-pentylhydroxylamine and its structural isomer, O-pentylhydroxylamine. In the N-pentyl isomer, the pentyl group is bonded directly to the nitrogen atom (CH₃(CH₂)₄-NHOH), whereas in the O-pentyl isomer, it is bonded to the oxygen atom (CH₃(CH₂)₄-ONH₂). This guide will focus exclusively on the N-pentyl isomer, exploring its chemical properties, spectroscopic signature, synthesis, and applications. Due to the relative scarcity of experimental data for this specific isomer, this guide will leverage established principles of organic chemistry and data from closely related N-alkylhydroxylamines to provide a comprehensive and predictive overview for researchers and drug development professionals.
Molecular Structure and Physicochemical Properties
The structure of N-pentylhydroxylamine features a saturated five-carbon alkyl chain bonded to a hydroxylamine moiety. This combination results in a molecule with both nucleophilic and reducing properties, governed by the lone pair of electrons on the nitrogen and the labile N-O bond.
Predicted Physicochemical Data
| Property | Value (Computed) | Source |
| Molecular Formula | C₅H₁₃NO | PubChem[3] |
| Molecular Weight | 103.16 g/mol | PubChem[3] |
| XLogP3-AA | 1.1 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
| Rotatable Bond Count | 4 | PubChem[3] |
| Exact Mass | 103.099714038 Da | PubChem[3] |
| Topological Polar Surface Area | 35.3 Ų | PubChem[3] |
Note: The properties listed are for the isomeric O-pentylhydroxylamine and are provided as close approximations for N-pentylhydroxylamine.
Spectroscopic Characterization: A Predictive Analysis
For any synthetic chemist, unambiguous structural confirmation is paramount. Spectroscopy provides the necessary tools for this validation. While a dedicated spectral database for N-pentylhydroxylamine is sparse, its expected spectroscopic signature can be accurately predicted based on its functional groups and the established principles of NMR, IR, and mass spectrometry.[4][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR : The proton NMR spectrum is expected to be the most informative. The pentyl chain should present a series of signals in the aliphatic region (~0.9-3.0 ppm). The protons on the carbon alpha to the nitrogen (N-CH₂ -) will be the most downfield-shifted (~2.5-3.0 ppm) due to the electron-withdrawing effect of the nitrogen atom.[4] Two broad, exchangeable singlets corresponding to the NH and OH protons would be expected, which can be confirmed by their disappearance upon adding a drop of D₂O to the NMR tube.[4]
-
¹³C NMR : The carbon NMR spectrum should display five distinct signals for the five carbons of the pentyl group. Similar to the proton spectrum, the carbon atom directly attached to the nitrogen (C1) will be the most deshielded, appearing furthest downfield (~50-60 ppm) compared to the other aliphatic carbons.[4]
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups. The most characteristic absorptions for N-pentylhydroxylamine will be:
-
A strong, broad band in the 3200-3500 cm⁻¹ region, corresponding to the overlapping O-H and N-H stretching vibrations.[4]
-
Multiple sharp peaks between 2850-2960 cm⁻¹ due to the C-H stretching of the pentyl group.[7]
-
A C-N stretching absorption, typically found in the 1000-1250 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺) : N-pentylhydroxylamine will show a molecular ion peak at an m/z of 103.1. According to the Nitrogen Rule , a compound with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent with this structure.[4]
-
Fragmentation : Common fragmentation pathways would include the loss of a hydroxyl radical (•OH, M-17) or cleavage of the N-O bond. Alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen, is also a highly probable fragmentation pathway, leading to the loss of a butyl radical (•C₄H₉) and resulting in a fragment at m/z 44.
Synthesis and Purification Methodologies
The synthesis of N-alkylhydroxylamines can be approached through several reliable routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reagents. Common strategies include the reduction of nitroalkanes, the alkylation of hydroxylamine, and the reduction of oximes.[8][9][10]
Key Synthetic Pathways
-
Reduction of 1-Nitropentane : A classic method involves the controlled reduction of the corresponding nitroalkane. Reagents like zinc dust in the presence of ammonium chloride or catalytic hydrogenation can be employed to reduce the nitro group to a hydroxylamino group without full reduction to the amine.
-
Alkylation of Hydroxylamine : Direct alkylation of hydroxylamine with a pentyl halide (e.g., 1-bromopentane) can yield N-pentylhydroxylamine. This reaction must be performed under carefully controlled conditions to minimize overalkylation, which would produce N,N-dipentylhydroxylamine.[10]
-
Reduction of Oximes : A highly effective and common laboratory-scale method is the reduction of an oxime. For instance, pentanal oxime can be reduced using a mild reducing agent like borane in tetrahydrofuran (THF) to yield N-pentylhydroxylamine.[8]
The logical workflow for a general synthesis, such as the reduction of a nitroalkane, is depicted below.
Caption: General workflow for synthesizing N-pentylhydroxylamine.
Experimental Protocol: Synthesis via Oxime Reduction
This protocol is adapted from a general procedure for the synthesis of N-alkylhydroxylamines by the reduction of oximes with borane.[8]
Objective: To synthesize N-cyclohexylhydroxylamine via the reduction of cyclohexanone oxime. This protocol serves as a representative example for the synthesis of N-pentylhydroxylamine from pentanal oxime.
Materials:
-
Cyclohexanone oxime (20 mmoles)
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium hydroxide (NaOH), aqueous solution
-
Nitrogen gas supply
-
Round-bottom flask, magnetic stirrer, and other standard glassware
Procedure:
-
Setup: A 50-mL round-bottom flask equipped with a magnetic stir bar is flushed with nitrogen.
-
Dissolution: 20 mmoles of cyclohexanone oxime is dissolved in anhydrous THF in the flask.
-
Reduction: The flask is cooled in an ice bath. The borane-THF solution is added dropwise with continuous stirring under a nitrogen atmosphere. The reaction is typically exothermic.
-
Quenching: After the addition is complete and the reaction is stirred for a specified time (monitored by TLC), the reaction is carefully quenched by the slow addition of aqueous HCl.
-
Workup: The mixture is stirred until the evolution of hydrogen gas ceases. The THF is then removed under reduced pressure.
-
Isolation: The aqueous residue is made basic with NaOH solution and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated in vacuo to yield the crude N-cyclohexylhydroxylamine, which can be further purified by recrystallization or chromatography.
Self-Validation: The identity and purity of the product should be confirmed using the spectroscopic methods outlined in Section 2.0 (NMR, IR, MS) and by melting point analysis if the product is a solid.
Chemical Reactivity and Synthetic Applications
N-alkylhydroxylamines are valuable synthetic building blocks precisely because of their versatile reactivity. They can act as nucleophiles, participate in cycloaddition reactions, and serve as precursors for nitrogen-based radicals.
Core Reactivity
-
Nucleophilic Addition: The nitrogen atom is nucleophilic and readily adds to electrophilic centers. A prominent application is the conjugate addition to α,β-unsaturated esters, which proceeds through a concerted, cycloaddition-like transition state to form isoxazolidinones. These intermediates can then be readily converted to valuable β-amino acids.[11][12]
-
Oxidation to Nitrones: N-alkylhydroxylamines can be easily oxidized to form nitrones. These nitrones are powerful 1,3-dipoles that are widely used in [3+2] cycloaddition reactions to construct five-membered heterocyclic rings, which are common motifs in biologically active molecules.[1]
-
Amide Bond Formation: In an innovative approach, N-alkylhydroxylamines react with α-ketoacids in a decarboxylative condensation to form amide bonds. This reaction is highly chemoselective and proceeds without the need for coupling reagents, making it a powerful tool for peptide synthesis and bioconjugation.[13]
Applications in Drug Discovery and Development
The functional group tolerance and unique reactivity of N-alkylhydroxylamines make them highly relevant in medicinal chemistry and drug discovery.
-
Installation of Medicinally Relevant Amines: Recent advances have shown that novel N-alkylhydroxylamine-derived reagents can be used in iron-catalyzed reactions to directly install unprotected secondary and tertiary amine groups onto alkenes.[14][15][16] This strategy allows for the late-stage functionalization of complex molecules, a critical capability in the optimization of drug candidates.
-
Precursors to Bioactive Scaffolds: As intermediates, they are instrumental in building more complex molecular frameworks. For example, N-benzylhydroxylamine is a key precursor in the synthesis of Ticagrelor, a modern antiplatelet agent used to prevent cardiovascular events.[1] Their ability to form isoxazolidine rings provides access to a class of compounds with a wide range of biological activities.[1]
The central role of N-alkylhydroxylamines in advanced synthesis is illustrated in the following diagram.
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